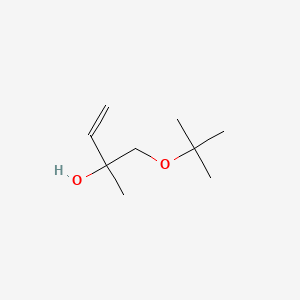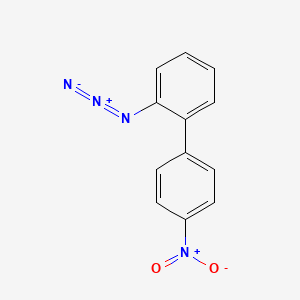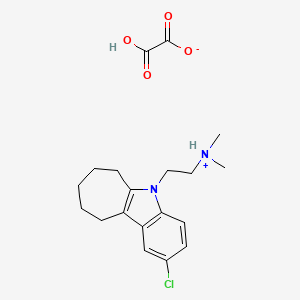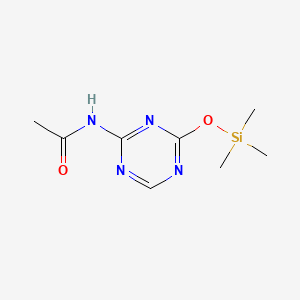
Pachygenin-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pachygenin-3-acetate is a chemical compound that belongs to the class of acetate esters. It is derived from pachygenin, a naturally occurring compound found in certain plants. The acetate group is introduced to enhance the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pachygenin-3-acetate typically involves the esterification of pachygenin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.
-
Esterification with Acetic Anhydride
Reactants: Pachygenin, Acetic Anhydride
Catalyst: Pyridine
Conditions: Reflux for 4-6 hours
Yield: High
-
Esterification with Acetyl Chloride
Reactants: Pachygenin, Acetyl Chloride
Catalyst: Sulfuric Acid
Conditions: Reflux for 2-4 hours
Yield: Moderate to High
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of reactants and catalysts into a reactor, where the reaction takes place under controlled temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Pachygenin-3-acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium, room temperature to reflux
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Halides (e.g., HCl, HBr), Amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
Pachygenin-3-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. Its stability and solubility make it a valuable compound in various industrial processes.
Wirkmechanismus
The mechanism of action of pachygenin-3-acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.
Cellular Signaling: Modulates various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Pachygenin-3-acetate can be compared with other similar compounds, such as:
Pachygenin: The parent compound, which lacks the acetate group. This compound is more stable and soluble compared to pachygenin.
Indole-3-acetate: Another acetate ester with similar biological activities. this compound has unique structural features that may confer different biological properties.
Apigenin-3-acetate: A structurally related compound with similar anti-inflammatory and antioxidant activities. This compound may have distinct advantages in terms of stability and solubility.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties, including stability and solubility, make it a valuable tool for studying chemical reactions, biological processes, and therapeutic applications. Further research is needed to fully explore its potential and uncover new applications for this promising compound.
Eigenschaften
CAS-Nummer |
15571-07-0 |
|---|---|
Molekularformel |
C25H32O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10S,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O6/c1-15(27)31-18-5-9-24(14-26)17(12-18)3-4-21-20(24)6-8-23(2)19(7-10-25(21,23)29)16-11-22(28)30-13-16/h3,11,14,18-21,29H,4-10,12-13H2,1-2H3/t18-,19+,20-,21+,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
YXVAJWQGXKVWEN-PNALVPCQSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CC=C2C1)O)C5=CC(=O)OC5)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


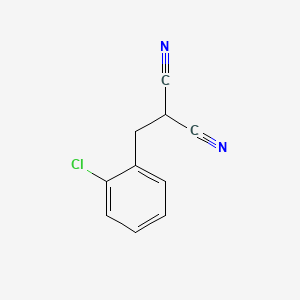
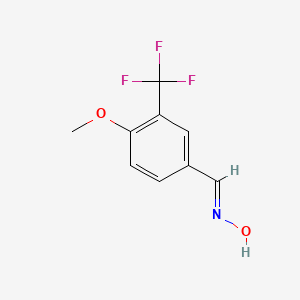
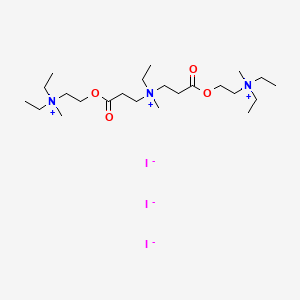
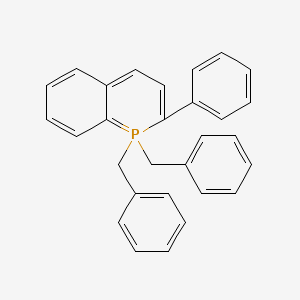
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)

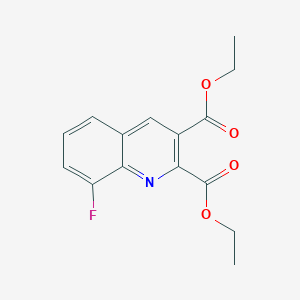

![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
